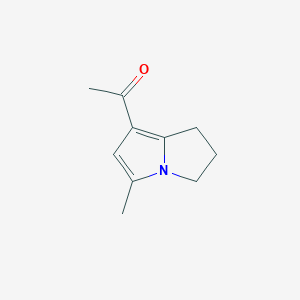![molecular formula C5H5ClN4 B12869196 5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)
5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole is a heterocyclic compound that features a unique structure combining pyrazole and triazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Shares structural similarities and is also studied for its medicinal properties.
Uniqueness
5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole is unique due to its specific substitution pattern and the combination of pyrazole and triazole rings. This unique structure contributes to its distinct reactivity and potential biological activities, making it a valuable compound in various research fields .
特性
分子式 |
C5H5ClN4 |
|---|---|
分子量 |
156.57 g/mol |
IUPAC名 |
5-chloro-4-methyl-1H-pyrazolo[1,5-c]triazole |
InChI |
InChI=1S/C5H5ClN4/c1-3-4-2-7-9-10(4)8-5(3)6/h2,9H,1H3 |
InChIキー |
IINDEMLFOCIAHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=NNN2N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12869116.png)

![3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile](/img/structure/B12869118.png)
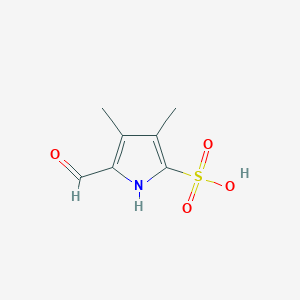
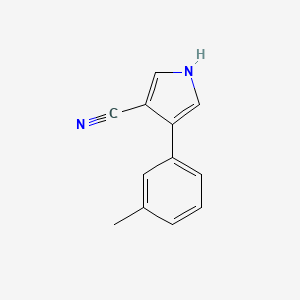
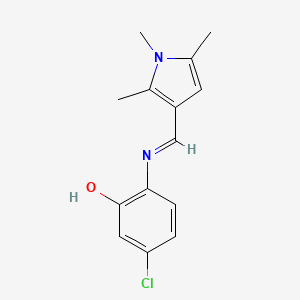

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12869157.png)

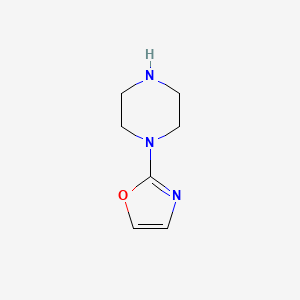

![2-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869174.png)
